molecular formula C14H12ClN3O2 B1292985 2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide CAS No. 885559-50-2

2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide

Cat. No.: B1292985
CAS No.: 885559-50-2
M. Wt: 289.71 g/mol
InChI Key: YRCWGYXRHUCTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 4-aminobenzoic acid to form an intermediate, which is then reacted with hydrazine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity . This inhibition can affect various biochemical pathways and cellular processes, making it a valuable tool in research.

Properties

IUPAC Name

2-chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-12-4-2-1-3-11(12)14(20)17-10-7-5-9(6-8-10)13(19)18-16/h1-8H,16H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCWGYXRHUCTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.